![molecular formula C17H25N5O3S B2567730 1-[2-[(2-Tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)amino]-2-oxoacetyl]piperidine-4-carboxamide CAS No. 941992-45-6](/img/structure/B2567730.png)
1-[2-[(2-Tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)amino]-2-oxoacetyl]piperidine-4-carboxamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was synthesized from starting tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, and then, coupled with the same aromatic aldehyde to afford the corresponding Schiff base compounds .Molecular Structure Analysis
The molecular structure of this compound includes a dihydrothieno[3,4-c]pyrazol ring, which is a type of heterocyclic compound. The molecular weight of the compound is 379.48.Scientific Research Applications
Synthesis and Structural Insights
Researchers have developed methodologies for synthesizing compounds with structures related to 1-[2-[(2-Tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)amino]-2-oxoacetyl]piperidine-4-carboxamide, emphasizing the importance of such compounds in medicinal chemistry. For instance, the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols showcases the versatility of piperidine derivatives in generating novel fused heterobicycles (P. Karthikeyan, V. Vijayakumar, S. Sarveswari, 2014). Similarly, the creation of tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate elucidates the structural nuances and the potential for chemical modifications within this class of compounds (D. Richter, J. Kath, A. Rheingold, A. DiPasquale, A. Yanovsky, 2009).
Potential Applications
The synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors highlights the application of similar compounds in developing inhibitors for enzymes like acetyl-CoA carboxylase. Such studies demonstrate the compound's relevance in therapeutic applications, particularly in targeting metabolic pathways (K. Huard, S. Bagley, E. Menhaji-Klotz, Cathy Préville, et al., 2012). Additionally, research into thiazole-aminopiperidine hybrids for the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors presents another avenue where such compounds could be beneficial, showcasing their potential in addressing infectious diseases (V. U. Jeankumar, J. Renuka, P. Santosh, V. Soni, et al., 2013).
properties
IUPAC Name |
1-[2-[(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)amino]-2-oxoacetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3S/c1-17(2,3)22-14(11-8-26-9-12(11)20-22)19-15(24)16(25)21-6-4-10(5-7-21)13(18)23/h10H,4-9H2,1-3H3,(H2,18,23)(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBCUMIPXLZZOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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